REACTION_CXSMILES
|
[NH:1]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.C([O:10][C:11](=O)[C:12]1[CH:17]=[CH:16][C:15]([Cl:18])=[N:14][CH:13]=1)C.O(CC)[Li].CC([O-])=O.[Na+]>C1COCC1.C(O)(=O)C>[Cl:18][C:15]1[N:14]=[CH:13][C:12]([C:11]([N:1]2[CH2:7][CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[O:10])=[CH:17][CH:16]=1 |f:3.4|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
N1CCNCCC1
|
Name
|
|
Quantity
|
9.28 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O([Li])CC
|
Name
|
aqueous solution
|
Quantity
|
162 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
8.2 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
warmed to 20° C.
|
Type
|
WAIT
|
Details
|
held at this temperature for 17 h
|
Duration
|
17 h
|
Type
|
CUSTOM
|
Details
|
The resulting layers were separated
|
Type
|
ADDITION
|
Details
|
the organic was diluted with hexane (50 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted again with the same aqueous solution
|
Type
|
TEMPERATURE
|
Details
|
The aqueous pH was then increased to 10 through addition of 50% NaOH(aq) (15 mL)
|
Type
|
EXTRACTION
|
Details
|
After extraction with dichloromethane (3×250 mL) the combined
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
organics were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |